

In-Depth Technical Guide to the Synthesis of Anhydrous Rhodium Triiodide

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Compound of Interest

Compound Name: Rhodium triiodide

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This technical guide provides a comprehensive overview of the principal synthetic routes for preparing anhydrous **rhodium triiodide** (RhI_3). Anhydrous RhI_3 is a critical precursor and catalyst in various chemical transformations, including carbonylation reactions relevant to pharmaceutical and fine chemical synthesis. This document details established experimental protocols, presents quantitative data for comparison, and illustrates the logical workflows for each method.

Introduction

Anhydrous **rhodium triiodide** is a black, hygroscopic solid that is insoluble in water.^{[1][2]} It serves as a vital component in catalysis, particularly in processes such as the Monsanto and Cativa processes for acetic acid production, which are foundational in industrial organic chemistry. The anhydrous form is particularly important as water can interfere with many catalytic cycles. This guide outlines three primary methods for the synthesis of anhydrous RhI_3 :

- Halogen Exchange from Rhodium(III) Bromide: A common and straightforward method involving the reaction of a rhodium bromide precursor with an iodide salt.
- Halogen Exchange from Rhodium(III) Chloride: An alternative route utilizing a rhodium chloride precursor and an iodide source.

- **Direct Synthesis from Elemental Rhodium and Iodine:** A high-temperature method that directly combines the constituent elements.

Physicochemical Properties of Anhydrous Rhodium Triiodide

A summary of the key physical and chemical properties of anhydrous RhI_3 is provided in the table below.

Property	Value	Reference
Chemical Formula	RhI_3	[1][3]
Molar Mass	483.62 g/mol	[2]
Appearance	Black crystalline powder	[2]
Crystal Structure	Monoclinic, AlCl_3 type	[2]
Density	$\sim 6.4 \text{ g/cm}^3$	[2]
Solubility	Insoluble in water. Soluble in alcohol, acetone.	[2]
Stability	Hygroscopic. Decomposes at $>675^\circ\text{C}$.	[2]

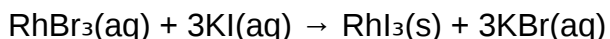
Synthesis Methodologies

This section provides detailed experimental protocols for the three primary synthetic routes to anhydrous **rhodium triiodide**.

Halogen Exchange from Rhodium(III) Bromide

This method relies on the precipitation of the less soluble **rhodium triiodide** from an aqueous solution containing rhodium(III) bromide and a soluble iodide salt, typically potassium iodide.[3]

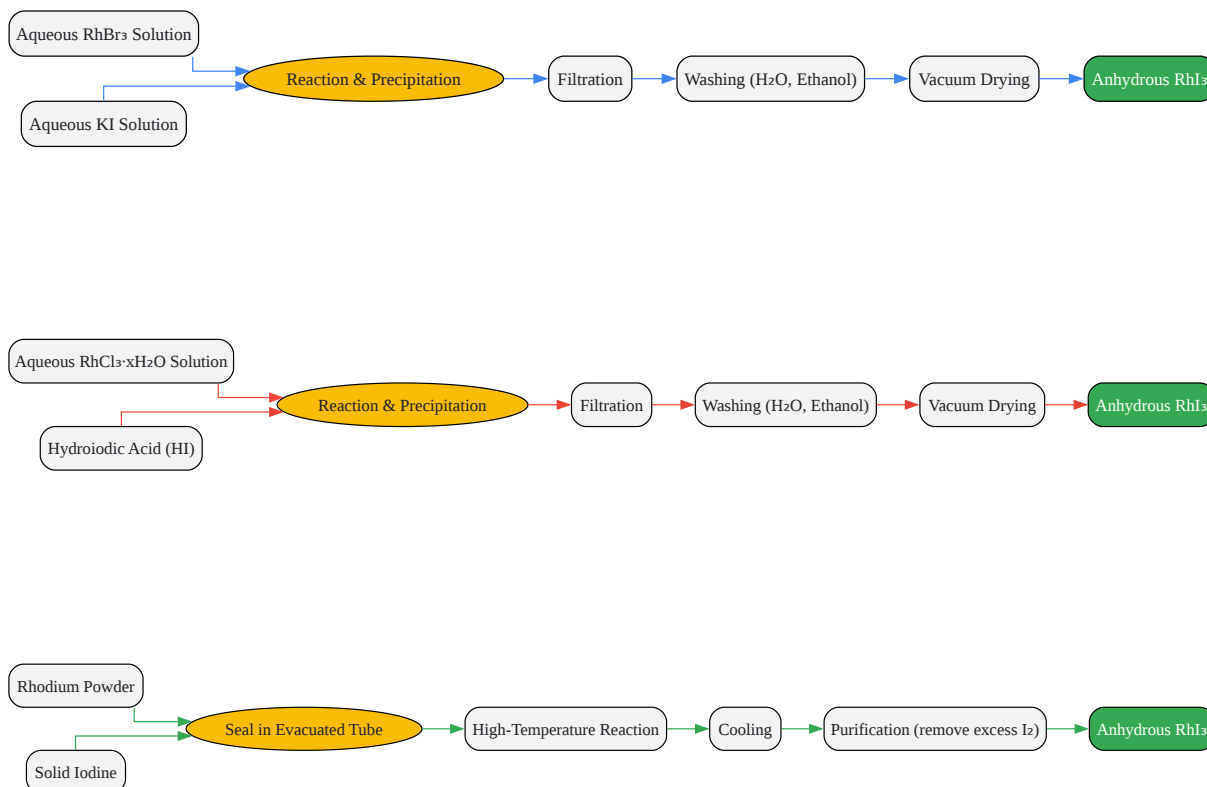
Reaction:



Experimental Protocol:

- Preparation of Reactant Solutions:
 - Prepare an aqueous solution of rhodium(III) bromide (RhBr_3). The concentration should be calculated based on the desired yield of RhI_3 .
 - Prepare a separate aqueous solution of potassium iodide (KI). A stoichiometric excess of KI is recommended to ensure complete precipitation of RhI_3 .
- Reaction:
 - Slowly add the potassium iodide solution to the rhodium(III) bromide solution with constant stirring.
 - A black precipitate of anhydrous **rhodium triiodide** will form immediately.
 - Continue stirring the mixture at room temperature for a sufficient period (e.g., 1-2 hours) to ensure the reaction goes to completion.
- Isolation and Purification:
 - Collect the black precipitate by filtration (e.g., using a Büchner funnel).
 - Wash the precipitate thoroughly with deionized water to remove potassium bromide and any unreacted potassium iodide.
 - Subsequently, wash the precipitate with a suitable organic solvent, such as ethanol or acetone, to remove any organic impurities.
 - Dry the final product under vacuum at an elevated temperature (e.g., 100-120 °C) to ensure all water is removed, yielding anhydrous **rhodium triiodide**.

Logical Workflow:



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References

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